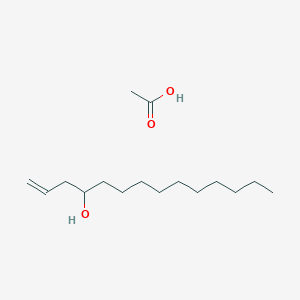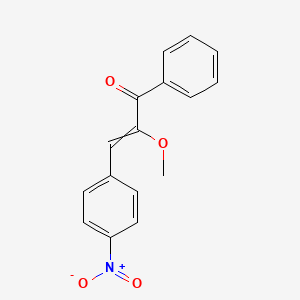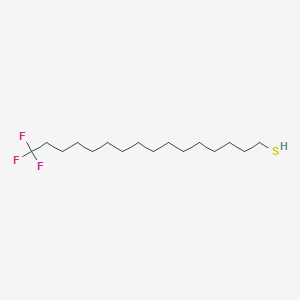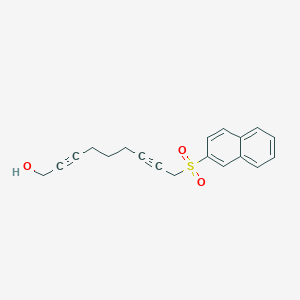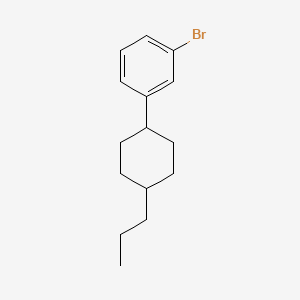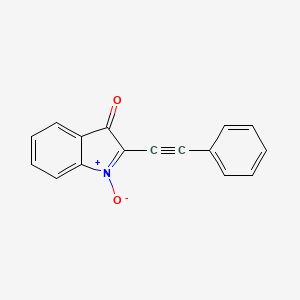
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH is a peptide consisting of glycine, proline, and glutamine residues. This peptide sequence is often found in collagen and other structural proteins, playing a crucial role in maintaining the structural integrity of tissues. The presence of multiple proline residues contributes to the rigidity and stability of the peptide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in collagen structure and function, as well as its interactions with other biomolecules.
Medicine: Explored for its potential in wound healing and tissue engineering due to its structural properties.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like HPLC and mass spectrometry.
Wirkmechanismus
The mechanism of action of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH involves its ability to form stable, rigid structures due to the presence of proline residues. This rigidity is crucial for maintaining the structural integrity of collagen and other proteins. The peptide can interact with cellular receptors and enzymes, influencing processes like cell adhesion, migration, and tissue repair.
Vergleich Mit ähnlichen Verbindungen
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can be compared with other collagen-derived peptides such as:
H-Pro-Gly-Pro-OH: A tripeptide known for its role as a neutrophil chemoattractant.
H-Gly-Pro-Gly-OH: A tripeptide used in the synthesis of other polypeptides.
H-Gly-Pro-Gly-Gly-OH: A tetrapeptide used as a model for studying cis-trans isomerization.
The uniqueness of This compound lies in its specific sequence, which provides a balance of rigidity and flexibility, making it suitable for various structural and functional roles in biological systems.
Eigenschaften
CAS-Nummer |
226087-50-9 |
|---|---|
Molekularformel |
C26H40N8O9 |
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H40N8O9/c27-12-20(36)33-10-3-6-18(33)26(43)34-11-2-4-16(34)24(41)29-13-21(37)32-9-1-5-17(32)25(42)31-15(7-8-19(28)35)23(40)30-14-22(38)39/h15-18H,1-14,27H2,(H2,28,35)(H,29,41)(H,30,40)(H,31,42)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
DVWPAELOCVOIQZ-XSLAGTTESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)

![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)


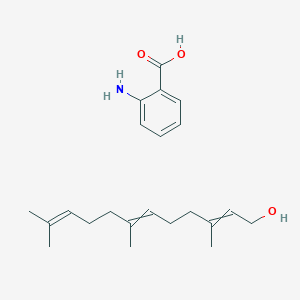
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
